n-(4-Bromo-2,5-dimethylphenyl)acetamide
Overview
Description
N-(4-Bromo-2,5-dimethylphenyl)acetamide is an organic compound with the molecular formula C10H12BrNO and a molecular weight of 242.11 g/mol. It is a brominated derivative of acetanilide and is used as a building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(4-Bromo-2,5-dimethylphenyl)acetamide can be synthesized through the reaction of 4-bromo-2,5-dimethylaniline with acetic anhydride. The reaction typically involves heating the reactants under reflux conditions in the presence of a suitable solvent such as acetic acid. The product is then purified through recrystallization.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromo-2,5-dimethylphenyl)acetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding N-oxide derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or peracids are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution: Formation of various substituted acetamides depending on the nucleophile used.
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of amine derivatives.
Scientific Research Applications
N-(4-Bromo-2,5-dimethylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of N-(4-Bromo-2,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Bromo-3,5-dimethylphenyl)acetamide
- N-(4-Bromo-2,3-dimethylphenyl)acetamide
- N-(4-Bromo-2,6-dimethylphenyl)acetamide
Uniqueness
N-(4-Bromo-2,5-dimethylphenyl)acetamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity compared to other similar compounds.
Biological Activity
N-(4-Bromo-2,5-dimethylphenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of cancer research and pharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
This compound can be characterized by its molecular formula and a molecular weight of approximately 240.12 g/mol. The presence of bromine and dimethyl groups on the phenyl ring contributes to its biological properties.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in relation to its anticancer properties. The compound has shown promise as an inhibitor of specific cellular pathways involved in tumor growth.
Anticancer Activity
Recent studies have highlighted the compound's ability to inhibit the proliferation of cancer cells. For instance, it has been noted to target fibroblast growth factor receptor 1 (FGFR1), which is often overexpressed in non-small cell lung cancer (NSCLC). The inhibition leads to cell cycle arrest and apoptosis in cancer cell lines.
Key Findings:
- Cell Lines Tested: NCI-H520, NCI-H1581, NCI-H226, NCI-H460, and NCI-H1703.
- IC50 Values: The compound exhibited IC50 values ranging from 1.25 µM to 2.31 µM across different cell lines, indicating potent activity against FGFR1 amplification .
The mechanism through which this compound exerts its effects involves:
- Inhibition of FGFR1 Phosphorylation: This disrupts downstream signaling pathways critical for cell survival and proliferation.
- Induction of Apoptosis: The compound promotes programmed cell death in cancer cells through intrinsic apoptotic pathways.
- Cell Cycle Arrest: It causes G2 phase arrest in NSCLC cell lines, preventing further progression into mitosis .
Molecular Docking Studies
Molecular docking studies have revealed that this compound binds effectively to FGFR1. The docking simulations indicated the formation of multiple hydrogen bonds between the compound and the receptor, suggesting a stable interaction that may underlie its inhibitory effects .
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds can provide insights into the specificity and potency of this compound. Below is a summary table comparing its biological activities with related benzamide derivatives.
Compound Name | IC50 (µM) | Mechanism of Action |
---|---|---|
This compound | 1.25 - 2.31 | FGFR1 inhibition, apoptosis induction |
4-bromo-N-(3,5-dimethoxyphenyl)benzamide | 1.36 - 2.14 | FGFR1 inhibition |
N-(2,6-dimethylphenyl)acetamide | >10 | Less potent; no significant FGFR1 activity |
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- Study on NSCLC Cell Lines: Demonstrated significant reduction in cell viability and increased apoptosis rates when treated with the compound.
- In Vivo Models: Early-stage animal studies indicated a reduction in tumor size when administered alongside standard chemotherapeutics.
Properties
IUPAC Name |
N-(4-bromo-2,5-dimethylphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-6-5-10(12-8(3)13)7(2)4-9(6)11/h4-5H,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZQCMOHJNDKIEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50299543 | |
Record name | n-(4-bromo-2,5-dimethylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50299543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13711-31-4 | |
Record name | N-(4-Bromo-2,5-dimethylphenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13711-31-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Bromo-2,5-dimethylphenyl)acetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013711314 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13711-31-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131287 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | n-(4-bromo-2,5-dimethylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50299543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.